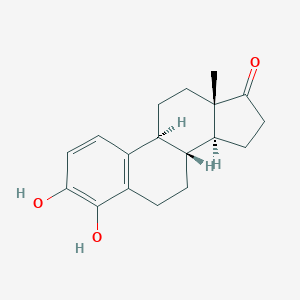
1,5-Diazido-3-oxapentan
Übersicht
Beschreibung
1,5-Diazido-3-oxapentane is a multifunctional, alkylating agent with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is known for its application in various scientific fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1,5-Diazido-3-oxapentane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diazido-3-oxapentane can be synthesized using a semi-solvent method. This involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired azido compound . The process typically involves the use of solvents like dichloromethane and dimethyl sulfoxide (DMSO), and the reaction is carried out at low temperatures to maintain stability .
Industrial Production Methods
In industrial settings, the production of 1,5-Diazido-3-oxapentane follows similar synthetic routes but on a larger scale. The semi-solvent method is often employed due to its efficiency and ability to produce high-purity compounds . The process is carefully monitored to ensure safety and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazido-3-oxapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,5-Diazido-3-oxapentane include halogens, alkylating agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce azido-oxides, while reduction reactions may yield azido-hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diazido-3-oxapentane: Known for its multifunctional alkylating properties.
N,N′-dioctyl-N,N′-di-dodecyl-3-oxapentane-1,5-diamide: A novel unsymmetrical diglycolamide used in the extraction of trivalent actinides and lanthanides.
Uniqueness
1,5-Diazido-3-oxapentane stands out due to its unique combination of azido and alkylating functionalities, making it highly versatile in various scientific applications . Its ability to form stable covalent bonds with nucleophilic sites sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1-azido-2-(2-azidoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPBRYUGPSVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444939 | |
| Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-74-2 | |
| Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)


![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)


![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
